molecular formula C18H23N3O4S B5561210 1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone

1-(4-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-pyrrolidinone

Cat. No. B5561210
M. Wt: 377.5 g/mol
InChI Key: PAPFGGTUACTXGE-CVEARBPZSA-N
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Description

Synthesis Analysis

Synthesis of complex molecules similar to the specified compound often involves multistep chemical reactions, starting from simpler building blocks. For instance, the synthesis of asymmetric (cyclopentadienyl)(ene-1,2-dithiolate)cobalt(III) complexes containing various units has been explored through methods characterized by elemental analysis, NMR, mass spectrometry, and X-ray crystallography, providing insights into the redox properties and structure-function relationships of these compounds (Dicks et al., 2015).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques have been instrumental in understanding the structural configurations, bonding patterns, and electron distribution within molecules, contributing significantly to the knowledge of their chemical behavior and reactivity.

Chemical Reactions and Properties

Chemical reactions involving complex molecules can include substitution reactions, redox reactions, and cyclization processes. The study of such reactions, as well as the properties that arise from them, is crucial for understanding the chemical's functionality and potential applications. For example, the redox behavior and UV/Vis properties of asymmetric cobalt(III) complexes have been investigated, revealing the nature of redox-active orbitals and their potential in catalytic processes (Dicks et al., 2015).

Scientific Research Applications

Synthetic Pathways and Molecular Docking Studies A notable research pathway involves the synthesis of novel pyridine and fused pyridine derivatives, starting from specific hydrazinyl-pyridine-carbonitrile compounds. These derivatives were treated with various reagents to afford triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. Molecular docking screenings towards GlcN-6-P synthase as the target protein showed moderate to good binding energies, suggesting potential applications in medicinal chemistry for antimicrobial and antioxidant activities (Flefel et al., 2018).

Antimicrobial and Antitumor Activities Another aspect of research includes the microwave-assisted synthesis of new pyrazolopyridines and their evaluation for antioxidant, antitumor, and antimicrobial activities. Compounds synthesized demonstrated significant activity, highlighting their potential in developing new therapeutic agents (El‐Borai et al., 2013).

Supramolecular Synthons in Crystal Engineering The study of carboxylic acid-pyridine supramolecular synthon in the crystal structures of some pyrazinecarboxylic acids reveals insights into self-assembly mechanisms in the crystal structures of pyridine and pyrazine monocarboxylic acids. This research could inform future crystal engineering strategies (Vishweshwar et al., 2002).

Stereospecific Synthesis of Pyrrolidines Exploring the 1,3-dipolar cycloadditions to sugar-derived enones offers a pathway to enantiomerically pure pyrrolidines, providing a foundation for the synthesis of complex organic molecules with specific stereochemistry (Oliveira Udry et al., 2014).

Unique Derivatives with Antioxidant and Cytotoxic Activities Research into the isolation of unique pyrano[4,3-c][2]benzopyran-1,6-dione derivatives from the fungus Phellinus igniarius, which demonstrated antioxidant activity and moderate selective cytotoxic activities, underscores the potential of natural compounds in drug discovery (Wang et al., 2005).

Redox Properties of Cobalt(III) Complexes The synthesis and investigation of redox properties of asymmetric cobalt(III) complexes, revealing insights into the redox-active orbitals, could influence the development of new materials and catalysts (Dicks et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not clear from the available data. It would depend on its intended use, such as whether it’s designed to interact with biological systems or used in a chemical process .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to comment on its potential hazards. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its intended applications. This could involve further studies to optimize its synthesis, explore its reactivity, or investigate its potential uses .

properties

IUPAC Name

1-[4-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]phenyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S/c1-19-9-10-21(16-12-26(24,25)11-15(16)19)18(23)13-4-6-14(7-5-13)20-8-2-3-17(20)22/h4-7,15-16H,2-3,8-12H2,1H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPFGGTUACTXGE-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carbonyl]phenyl]pyrrolidin-2-one

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